N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide
Description
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a cyclohexanecarboxamide group via a phenyl spacer. The compound’s structure-activity relationship (SAR) hinges on the thiazolo[5,4-b]pyridine scaffold’s ability to occupy hydrophobic pockets in kinase domains, while the cyclohexanecarboxamide group enhances solubility and binding specificity .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h4-5,8-13H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMZUDNDZNECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide typically involves a multi-step process starting from commercially available substances. One common method involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization and functional group modifications . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the PI3K signaling pathway, which is involved in cell growth and survival.
Medicine: It has potential as a therapeutic agent for treating diseases like cancer, where PI3K inhibitors can block tumor growth.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of phosphoinositide 3-kinase (PI3K). This inhibition occurs through the binding of the thiazolo[5,4-b]pyridine moiety to the active site of the enzyme, preventing it from phosphorylating its substrates. This disruption of the PI3K signaling pathway can lead to reduced cell proliferation and increased apoptosis, making it a valuable target for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives (6h, 6i, 6j)
The enzymatic inhibitory activity of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide (compound 6h ) against c-KIT was compared to derivatives with modified substituents (Table 1, ):
| Compound | R1 Group | IC50 (c-KIT Inhibition) | Key Structural Feature |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 µM | Optimal hydrophobic interaction |
| 6i | Methylene-inserted amide | >10 µM | Reduced binding due to steric bulk |
| 6j | Urea linkage (replacing amide) | Inactive | Loss of hydrogen-bonding capacity |
Key Findings :
- The 3-(trifluoromethyl)phenyl group in 6h maximizes c-KIT inhibition by fitting into hydrophobic pockets, as confirmed by molecular docking .
- Structural deviations (e.g., methylene insertion in 6i or urea substitution in 6j ) disrupt binding, highlighting the necessity of the amide linker and precise spatial arrangement .
Isothiazolo[5,4-b]pyridine Analogues
A structurally related compound, N-(5-(4-aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m), replaces the thiazolo core with an isothiazolo ring.
Triazolo-Thiadiazole Derivatives
Compounds like 3-(3-pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles exhibit vasodilatory and antibacterial activities but lack kinase-targeting specificity . For example:
Structural Contrast :
- The thiazolo[5,4-b]pyridine core in 6h provides superior kinase selectivity compared to triazolo-thiadiazoles, which prioritize broader heterocyclic interactions .
Cyclohexanecarboxamide-Containing Analogues
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)cyclohexanecarboxamide (S4) demonstrates the versatility of the cyclohexanecarboxamide group in enhancing pharmacokinetic properties. However, its bulky tert-butyl and pyridinyl substituents limit kinase binding efficiency compared to 6h ’s compact trifluoromethyl-phenyl group .
Biological Activity
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a cyclohexanecarboxamide moiety. Its structural formula can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 314.45 g/mol
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival.
Mode of Action
The compound inhibits PI3K activity, which subsequently disrupts the downstream AKT/mTOR signaling cascade. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including:
These results indicate that the compound selectively targets cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes.
Mechanistic Insights
The interaction between the compound and its target involves specific molecular interactions:
- Hydrogen Bonds : The formation of hydrogen bonds with key amino acid residues in the PI3K enzyme enhances the inhibitory effect.
- Hydrophobic Interactions : The cyclohexanecarboxamide moiety contributes to hydrophobic interactions that stabilize the binding .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable bioavailability characteristics:
- Absorption : Rapid absorption post-administration.
- Distribution : Extensive tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily metabolized in the liver with potential for active metabolites.
- Excretion : Renal excretion predominates .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Models :
- The compound was administered to xenograft models of breast cancer.
- Results showed a significant reduction in tumor volume compared to control groups.
- Combination Therapy Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
